molecular formula C8H8BNO2 B591750 (5-Cyano-2-methylphenyl)boronic acid CAS No. 867333-43-5

(5-Cyano-2-methylphenyl)boronic acid

Cat. No.: B591750
CAS No.: 867333-43-5
M. Wt: 160.967
InChI Key: IPDZHWUWADJUMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of (5-Cyano-2-methylphenyl)boronic acid is in the realm of organic synthesis, where it serves as a reagent in various chemical reactions . It is particularly used in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium, forming a new palladium-carbon bond .

Biochemical Pathways

The compound plays a significant role in the synthesis of oligo-boronic acid receptors with improved structural and electronic properties . It is also involved in the synthesis of aminoalkoxybiphenylnitriles, which are used as histamine-3 receptor ligands .

Result of Action

The result of the compound’s action can be seen in the products of the reactions it participates in. For instance, it is used in the formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . This sequence has been applied to methoxy protected (−)-Δ8-THC and cholesterol .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of protodeboronation, a reaction involving the removal of boron from the compound, is considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment.

Chemical Reactions Analysis

(5-Cyano-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium or platinum catalysts, ethanol, dimethylformamide, and formamide. Major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

(5-Cyano-2-methylphenyl)boronic acid is similar to other boronic acids, such as:

Compared to these compounds, this compound is unique due to its specific functional groups, which confer distinct reactivity and applications in various fields .

Properties

IUPAC Name

(5-cyano-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO2/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDZHWUWADJUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C#N)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681893
Record name (5-Cyano-2-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867333-43-5
Record name (5-Cyano-2-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Cyano-2-methylphenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-bromo-4-methylbenzonitrile (3.5 g, 17.86 mmol) in dry THF at −78° C. was added n-BuLi (2N, 10.71 mL) dropwise. The mixture was stirred for 15 min., and added triisopropyl borate (6.71 g, 35.71 mmol). The reaction flask was kept in the cooling bath for 30 min., and at room temperature for 3 hours. The solvent was removed, and the residue was dissolved in ether. The organic phase was washed with 1N HCl solution and water, dried over Na2SO4, and filtered. The filtrate was concentrated in vacuo, and the residue was crystallized from a mixture of CH2Cl2 and hexane to give 5-cyano-2-methylphenylboronic acid (800 mg, 20%). 1H-NMR (CDCl3 400 MHz): δ7.50-7.78 (m, 2H), 7.30 (d, 1H), 2.42 (s, 3H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
10.71 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.71 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.